(Dibenzo[b,d]thiophen-1-yl)acetaldehyde
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Overview
Description
(Dibenzo[b,d]thiophen-1-yl)acetaldehyde: is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are sulfur-containing heterocyclic compounds that consist of two benzene rings fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Dibenzothiophene: One common method involves the formylation of dibenzothiophene.
Industrial Production Methods: Industrial production methods for (Dibenzo[b,d]thiophen-1-yl)acetaldehyde typically involve large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Dibenzo[b,d]thiophen-1-yl)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings of the dibenzothiophene moiety.
Major Products Formed:
Oxidation: (Dibenzo[b,d]thiophen-1-yl)acetic acid
Reduction: (Dibenzo[b,d]thiophen-1-yl)ethanol
Substitution: Various substituted dibenzothiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of (Dibenzo[b,d]thiophen-1-yl)acetaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. This inhibition can potentiate the cytotoxic effects of ionizing radiation and chemotherapeutic agents, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Dibenzothiophene: A parent compound with similar structural features but lacking the aldehyde functional group.
(Dibenzo[b,d]thiophen-4-yl)acetaldehyde: A positional isomer with the aldehyde group at the 4-position instead of the 1-position.
(Dibenzo[b,d]thiophen-2-yl)acetaldehyde: Another isomer with the aldehyde group at the 2-position.
Uniqueness:
Functional Group Position: The position of the aldehyde group at the 1-position in (Dibenzo[b,d]thiophen-1-yl)acetaldehyde imparts unique reactivity and properties compared to its isomers.
Properties
CAS No. |
88114-03-8 |
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Molecular Formula |
C14H10OS |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-dibenzothiophen-1-ylacetaldehyde |
InChI |
InChI=1S/C14H10OS/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h1-7,9H,8H2 |
InChI Key |
HVJLUCZGVZVKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)CC=O |
Origin of Product |
United States |
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